4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-ethyl-2-thiophen-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-2-8-7(11(14)15)6-12-10(13-8)9-4-3-5-16-9/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
SFMBMLQZVVWEES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid
General Synthetic Strategy
The synthesis of this compound typically involves constructing the pyrimidine core with the appropriate substituents through condensation and cyclization reactions. The key steps include:
- Formation of the pyrimidine ring via cyclocondensation reactions.
- Introduction of the thiophen-2-yl substituent through coupling or condensation with thiophene derivatives.
- Installation of the carboxylic acid group at the 5-position, often through hydrolysis of ester intermediates.
Specific Synthetic Routes
Cyclocondensation and Ester Intermediate Formation
One route involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. This reaction yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate, which upon basic hydrolysis affords the corresponding carboxylic acid intermediate. Though this example is for a related triazolopyrimidine, similar strategies are adapted for pyrimidine derivatives bearing thiophene substituents.
Coupling with Thiophene Derivatives
Thiophene-2-carboxamide derivatives are prepared by reacting ethyl thioglycolate with chlorinated aromatic nitriles in the presence of bases such as potassium carbonate or hydroxide in solvents like dimethylformamide (DMF). Subsequent reactions with hydrazine hydrate and catalytic reduction (e.g., Ni-Raney) yield carboxamide intermediates, which couple with pyrimidine carbonyl chlorides to form the target compounds.
Gewald Reaction for Thienopyrimidine Core
The Gewald reaction, a multi-component reaction involving ketones, cyanoacetamides, and elemental sulfur, has been applied to synthesize thienopyrimidine derivatives. For example, cycloheptanone reacts with 2-cyano-N-pyridin-2-ylacetamide and ethyl 2-cyanoacetate to give intermediates that, upon coupling and hydrolysis, yield pyrimidine carboxylic acids with thiophene substituents.
Biginelli Reaction Adaptations
While the classic Biginelli reaction synthesizes dihydropyrimidinones, modifications allow incorporation of thiophen-2-yl aldehyde with ethyl acetoacetate and urea or thiourea to form tetrahydropyrimidine derivatives bearing thiophene substituents. Subsequent oxidation or hydrolysis steps can yield carboxylic acid functionalities at the 5-position.
Microwave and Ultrasound-Assisted Synthesis
Recent advances include microwave and ultrasound irradiation techniques to accelerate pyrimidine ring formation and improve yields. For example, condensation of aminochromene derivatives with triethyl orthoformate under ultrasound yields pyrimidine intermediates efficiently. These green chemistry approaches reduce reaction times and enhance product purity.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, reflux in acetic acid | Pyrimidine ester intermediate |
| 2 | Hydrolysis | Basic hydrolysis (NaOH or KOH aqueous) | Pyrimidine carboxylic acid |
| 3 | Coupling with thiophene derivative | Ethyl thioglycolate + chlorinated nitriles, K2CO3, DMF | Thiophene carboxamide intermediate |
| 4 | Reduction | Hydrazine hydrate + Ni-Raney catalyst | Carboxamide derivatives |
| 5 | Coupling with pyrimidine carbonyl chloride | Pyrimidine acid chloride + carboxamide derivative | Target this compound |
Analytical Characterization and Research Outcomes
Spectroscopic Characterization
- NMR Spectroscopy: Proton NMR shows characteristic aromatic signals for the thiophene ring (δ 6.8–7.5 ppm) and signals corresponding to the ethyl group and pyrimidine protons. Carbon NMR confirms the carboxylic acid carbon at ~170–180 ppm.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight consistent with the molecular formula.
- Infrared Spectroscopy: The presence of carboxylic acid is confirmed by a broad O–H stretch (~2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). The thiophene ring shows characteristic C–S and C=C stretches.
Yield and Purity
Biological Activity Insights
Although the focus here is on preparation, it is noted that derivatives of this compound show promising anticancer activity, likely through kinase inhibition mechanisms. This makes the efficient synthesis of this compound valuable for pharmaceutical development.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Cyclocondensation + Hydrolysis | Aminoesters + diketones, reflux in acetic acid; basic hydrolysis | Straightforward, well-established | Multi-step, moderate reaction times | 60–80 |
| Coupling with Thiophene Derivatives | Ethyl thioglycolate + chlorinated nitriles, K2CO3, DMF; hydrazine reduction | Access to thiophene carboxamide intermediates | Requires catalyst and multiple steps | 65–85 |
| Gewald Reaction | Cycloheptanone + cyanoacetamides + S | One-pot synthesis, versatile | Requires sulfur handling, optimization needed | 70–90 |
| Biginelli Reaction Variants | Ethyl acetoacetate + thiophene aldehyde + urea/thiourea | Simple multicomponent reaction | Limited to dihydropyrimidinones, further steps needed | 70–78 |
| Microwave/Ultrasound-Assisted | Aminochromene derivatives + triethyl orthoformate, ultrasound/microwave | Rapid, high yield, eco-friendly | Requires specialized equipment | 85–98 |
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrimidine rings are crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below compares structural features and properties of 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid with analogous compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Methylthio/ethylthio (): Increase lipophilicity, improving membrane permeability but reducing solubility.
Position 4 Substituents :
Carboxylic Acid vs. Ester :
- The 5-carboxylic acid in the target compound enables salt formation and metal coordination (e.g., with Na⁺, Cu²⁺ in ), unlike ester derivatives (e.g., ), which are typically hydrolyzed to acids for biological use.
Biological Activity
4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including an ethyl group and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antioxidant applications.
Anti-inflammatory Properties
Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory pathway, and their inhibition can lead to reduced inflammation and pain. Preliminary studies suggest that derivatives of this compound can effectively inhibit these enzymes, indicating potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives have also been explored, with studies showing that some compounds demonstrate high antioxidant activity. For instance, certain derivatives exhibited an activity range of 71–82% when compared to Trolox, a standard antioxidant reference. This suggests that this compound may also possess significant antioxidant capabilities .
Understanding the mechanism of action for this compound involves interaction studies focusing on its binding affinity with various biological targets. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions, which are essential for optimizing its efficacy as a therapeutic agent.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid | Chlorine substitution at the 4-position | Enhanced antibacterial activity compared to others |
| 2-(Thiophen-3-yl)pyrimidine-5-carboxylic acid | Different thiophene substitution | Exhibits distinct anti-cancer properties |
| 4-Methylpyrimidine derivatives | Methyl group substitution | Varied effects on COX enzyme inhibition |
The specific ethyl substitution and the presence of both thiophene and carboxylic functionalities in this compound may confer distinct pharmacological properties not present in other similar compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrimidine derivatives. One notable study involved assessing the IC50 values for various synthesized compounds, revealing that some derivatives displayed promising inhibitory activity against lipoxygenase enzymes, which are implicated in inflammatory processes. The results indicated that certain derivatives had IC50 values comparable to well-known inhibitors used in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step pathways, such as condensation of ethyl acetoacetate derivatives with thiophene-containing precursors, followed by cyclization and functionalization. Reaction conditions like solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and catalysts (e.g., sodium acetate) significantly impact yield and purity. For example, sodium acetate in refluxing acetic acid promotes cyclization efficiency . Multi-step procedures often require purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- IR spectroscopy to identify carboxylic acid (-COOH) and thiophene C-S stretching vibrations.
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural elucidation .
- Comparative analysis with literature data ensures consistency with previously reported derivatives .
Q. What biological targets are associated with this compound, and how are binding affinities measured?
- Answer : The compound interacts with enzymes (e.g., kinases) and receptors (e.g., GPCRs) due to its pyrimidine-thiophene scaffold. Binding affinities are quantified using:
- Surface Plasmon Resonance (SPR) for real-time kinetic analysis of ligand-receptor interactions.
- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd).
- Fluorescence polarization assays for competitive binding studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Answer : Byproduct suppression strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to acetic acid in cyclization steps .
- Stoichiometric control : Precise molar ratios of reactants (e.g., 1:1 thiophene:pyrimidine precursors) minimize unreacted intermediates.
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in coupling reactions .
- In-line monitoring : HPLC or TLC tracking identifies byproducts early, enabling mid-reaction adjustments .
Q. How can contradictory solubility data across studies be resolved?
- Answer : Discrepancies often arise from variations in solvent systems, pH, or crystalline vs. amorphous forms. To resolve:
- Standardized protocols : Use consistent solvents (e.g., DMSO for stock solutions) and pH-controlled buffers.
- Differential Scanning Calorimetry (DSC) : Determine polymorphic forms affecting solubility.
- High-throughput solubility assays : Compare results under identical conditions (temperature, ionic strength) .
Q. What computational approaches predict the compound's interaction with novel biological targets?
- Answer :
- Molecular docking (AutoDock Vina, Glide) models ligand-target binding poses, prioritizing residues critical for hydrogen bonding (e.g., pyrimidine N1 with catalytic lysine).
- Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time.
- Free-energy perturbation (FEP) calculations predict binding affinity changes upon structural modifications. Experimental validation via mutagenesis or enzymatic assays is essential .
Q. What strategies enhance bioactivity through functionalization of the core structure?
- Answer : Targeted derivatization includes:
- Ethyl group substitution : Replacing the ethyl moiety with fluorinated or bulky groups (e.g., -CF₃, -CH₂Ph) to modulate lipophilicity and target engagement .
- Thiophene ring modification : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent inhibitor design.
- Carboxylic acid bioisosteres : Amides or sulfonamides improve metabolic stability while retaining hydrogen-bonding capacity .
- Click chemistry : Azide-alkyne cycloaddition enables rapid diversification of the pyrimidine scaffold .
Methodological Notes
- Synthetic reproducibility : Always report reaction scales, purification methods, and characterization data (Rf, melting points) to enable replication .
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw) to confirm signal assignments .
- Ethical reporting : Disclose solvent waste protocols and safety data (e.g., thiophene derivatives’ toxicity) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
